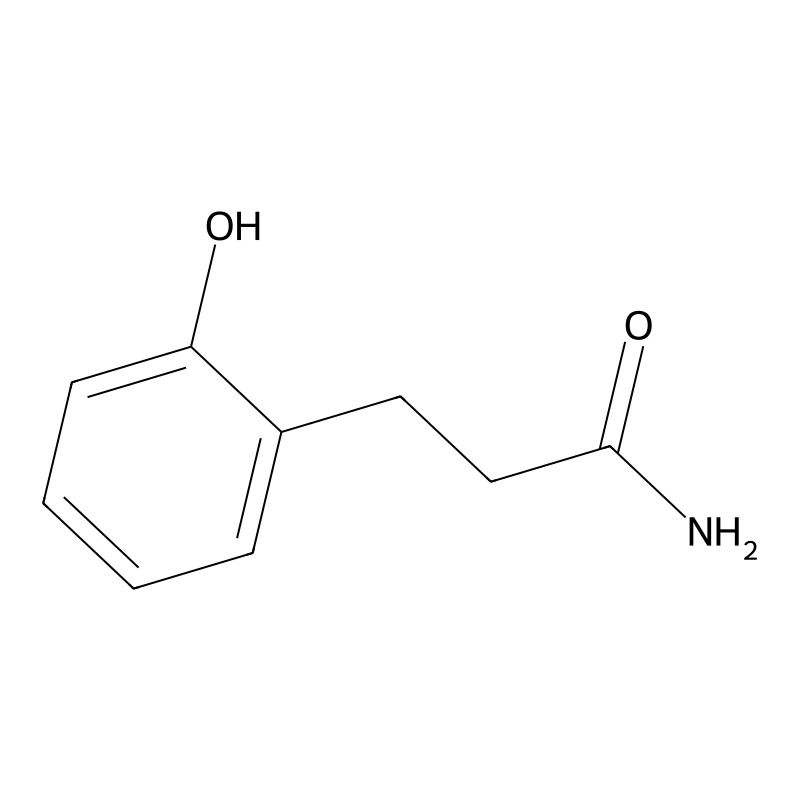

3-(2-Hydroxyphenyl)propanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cartilage Tissue Engineering

Scientific Field: Biomedical Engineering

Application Summary: “3-(2-Hydroxyphenyl)propanamide” is used in the synthesis of glycopolypeptides, which are bioinspired polymers that mimic naturally occurring glycopeptides or glycoproteins.

Methods of Application/Experimental Procedures: The glycopolypeptide is synthesized by conjugation of poly(g-propargyl-L-glutamate) (PPLG) with azido-modified mannose and 3-(4-hydroxyphenyl) propanamide (HPPA), via click chemistry. Injectable hydrogels based on the glycopolypeptide are developed through an enzymatic crosslinking reaction in the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H2O2).

Results/Outcomes: The glycopolypeptide copolymer and the extracts of the glycopolypeptide hydrogels displayed good cytocompatibility in vitro. After subcutaneous injection into rats, the glycopolypeptide hydrogels were rapidly formed in situ, and exhibited acceptable biocompatibility accompanying the degradation of the hydrogels in vivo. The rabbit chondrocytes inside the glycopolypeptide hydrogels showed spherical morphology with high viability during the incubation period of 3 weeks in vitro, and exhibited a higher proliferation rate than within the hydrogel counterparts of PPLG grafted with 2-(2-(2-methoxyethoxy)ethoxy)ethane (MEO3) and HPPA.

3-(2-Hydroxyphenyl)propanamide, also known by its chemical formula C₉H₁₁NO₂ and CAS number 22367-76-6, is an organic compound characterized by a propanamide backbone substituted with a 2-hydroxyphenyl group. This compound features a hydroxyl group (-OH) attached to the phenyl ring, which contributes to its unique chemical properties and potential biological activities. The molecular weight of 3-(2-Hydroxyphenyl)propanamide is approximately 165.19 g/mol .

- Nucleophilic Substitution: The amide nitrogen can be involved in nucleophilic substitution reactions under specific conditions.

- Hydrolysis: In the presence of strong acids or bases, the amide bond can undergo hydrolysis to yield the corresponding carboxylic acid and amine.

- Esterification: The hydroxyl group can react with acyl chlorides or anhydrides to form esters.

The compound's reactivity can be influenced by the presence of the hydroxyl group, which can engage in hydrogen bonding and affect solubility and stability in various solvents.

Research indicates that 3-(2-Hydroxyphenyl)propanamide exhibits notable biological activities. It has been studied for its potential:

- Antimicrobial Properties: Some studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens.

- Antioxidant Activity: The hydroxyl group may contribute to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress .

- Enzyme Inhibition: Compounds with similar structures have been reported to inhibit specific enzymes, making them candidates for drug development targeting metabolic pathways.

Several methods exist for synthesizing 3-(2-Hydroxyphenyl)propanamide:

- Direct Amidation: This involves reacting 2-hydroxyphenylpropanoic acid with ammonia or an amine in the presence of coupling agents.

- Two-Step Synthesis: A two-step method utilizing thionyl chloride followed by ammonia has been reported, which enhances yield and reduces reaction time .

- Alternative Routes: Other synthetic routes involve using various solvents and reagents to optimize yield and purity.

3-(2-Hydroxyphenyl)propanamide finds applications in several fields:

- Pharmaceuticals: Its potential antimicrobial and antioxidant properties make it a candidate for drug formulation.

- Chemical Research: Used as a reagent in organic synthesis and as a model compound in studies of amide chemistry.

- Cosmetics: Due to its antioxidant properties, it may be used in formulations aimed at skin protection.

Interaction studies involving 3-(2-Hydroxyphenyl)propanamide focus on its ability to form complexes with metal ions, which can enhance its biological activity. For example, studies have shown that similar compounds can chelate transition metals, influencing enzymatic reactions within biological systems .

Additionally, research into its interactions with cellular components may provide insights into its mechanisms of action as an antimicrobial agent.

Several compounds share structural similarities with 3-(2-Hydroxyphenyl)propanamide. Here are some notable examples:

The uniqueness of 3-(2-Hydroxyphenyl)propanamide lies in its specific ortho-hydroxyl substitution, which may influence its solubility, reactivity, and biological interactions compared to other similar compounds.

Traditional Synthetic Pathways

Reaction of 2-Aminophenol with Propionyl Chloride

The reaction between 2-aminophenol and propionyl chloride represents one of the most established methods for synthesizing 3-(2-Hydroxyphenyl)propanamide. This nucleophilic acyl substitution reaction proceeds through a well-defined mechanism where the amino group of 2-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride [2].

The reaction mechanism involves several key steps. Initially, the lone pair electrons on the nitrogen atom of 2-aminophenol perform a nucleophilic attack on the carbonyl carbon of propionyl chloride, forming a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond reforms while a chloride ion is eliminated. The final step involves the removal of a hydrogen ion from the nitrogen, either by a chloride ion producing hydrogen chloride or directly by another molecule of the reactant [2].

Optimal reaction conditions for this transformation typically include the use of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction [3]. The reaction is commonly performed in dichloromethane at temperatures ranging from 0 to 25°C, with reaction times varying from 2 to 6 hours. Under these conditions, yields of 85 to 92 percent can be achieved .

The advantages of this method include mild reaction conditions, high selectivity for the desired product, and relatively short reaction times. However, the method requires anhydrous conditions to prevent hydrolysis of the propionyl chloride, and the evolution of hydrogen chloride gas necessitates proper ventilation and safety measures [2].

Amidation of 3-(2-Hydroxyphenyl)propanoic Acid

The direct amidation of 3-(2-Hydroxyphenyl)propanoic acid with ammonia provides an alternative route to the target compound. This method involves heating the carboxylic acid with ammonia or ammonium hydroxide at elevated temperatures to form the amide bond directly [5] [6].

Reaction conditions for this approach typically involve temperatures ranging from 80 to 210°C with reaction times varying from 0.5 to 10 hours, depending on the specific conditions employed [5]. The reaction can be performed without additional bases, as the ammonia serves both as the nucleophile and as a base to drive the equilibrium toward amide formation.

Research has shown that yield optimization is highly dependent on the molar ratio of reactants and reaction temperature. Studies indicate that using a molar ratio of propionic acid to ammonia of approximately 70 to 30 percent, combined with temperatures around 200°C, can achieve yields of up to 71 percent [5] .

The principal advantage of this method is its simplicity, requiring no additional reagents beyond the starting materials. However, the high temperatures required and longer reaction times represent significant disadvantages, particularly for scale-up applications where energy costs become a major consideration [5].

Modern Synthetic Approaches

Catalytic Methods for Improved Yields

Modern catalytic approaches have significantly enhanced the efficiency of propanamide synthesis through the application of both homogeneous and heterogeneous catalysts. Enzymatic catalysis using immobilized lipases, particularly Novozym 435, has shown exceptional promise for selective amide formation [8] [9].

Studies on chemoselective acetylation of 2-aminophenol using Novozym 435 demonstrate the potential of enzymatic catalysis. The reaction employs vinyl acetate as an acyl donor, achieving 74.6 percent conversion in 10 hours under optimized conditions [8]. The enzymatic approach follows a ternary complex model with inhibition by vinyl acetate, providing kinetic control over the reaction selectivity.

Metal-catalyzed processes have also shown significant advancement. Iron-based catalytic systems, particularly those employing iron iodide in combination with organophosphine precatalysts, have achieved yields of up to 95 percent in model amidation reactions [10]. These systems operate through synergistic catalysis mechanisms involving iron, phosphine, and photoredox catalysis.

Electrochemical synthesis represents a cutting-edge approach that has demonstrated remarkable efficiency. Recent research has developed a cathode-anode synergistic electrochemical strategy that transforms nitrate and n-propanol into propanamide under ambient conditions [11] [12]. This method utilizes a cobalt oxide cathode catalyst and titanium anode, achieving yields of 986.13 μmol per square centimeter per hour at current densities up to 650 mA per square centimeter [11].

Green Chemistry Approaches

Green chemistry methodologies have gained increasing importance in the synthesis of propanamide derivatives due to their environmental benefits and sustainability considerations. Water-based synthesis protocols have emerged as particularly attractive alternatives to traditional organic solvent-based methods [13] [14] [15].

Research has demonstrated successful aqueous synthesis of propanamide derivatives using water as the primary solvent. These methods typically operate at room temperature and achieve yields ranging from 80 to 95 percent while eliminating the need for hazardous organic solvents [13]. The use of water as a solvent generally facilitates easier workup procedures since most organic compounds are lipophilic and can be easily separated from aqueous media [15].

Biocatalytic approaches using engineered lipases have shown exceptional promise for green synthesis. A recent study demonstrated sustainable synthesis of amides from ethyl 3-(4-hydroxyphenyl) propanoate catalyzed by Lipase B, achieving high efficiency while operating under mild, environmentally friendly conditions [9].

Flow chemistry applications have revolutionized green synthesis by enabling continuous processing with reduced waste generation. Two-step flow amidation of natural phenolic acids has been successfully developed, combining Fischer esterification with enzymatic amidation to produce bioactive compounds with high efficiency and purity [16].

One-Pot Synthesis Strategies

One-pot synthetic strategies offer significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures. These methods eliminate the need for isolation and purification of intermediate compounds, leading to more efficient overall processes [17] [18] [19].

Multi-component reactions based on isocyanide chemistry have proven particularly effective for propanamide synthesis. Research has demonstrated efficient one-pot synthesis of substituted propanamide derivatives through three-component reactions involving 2-oxopropyl benzoate, tert-butyl isocyanide, and aromatic carboxylic acids in aqueous media, achieving yields of 83 to 92 percent at room temperature [17].

Ultrasound-mediated one-pot synthesis has emerged as an energy-efficient alternative to conventional heating methods. Studies show that ultrasonic irradiation can accelerate propanamide formation while maintaining high yields and selectivity [14] [15]. This approach offers several advantages including reduced energy consumption, faster reaction times, and the ability to operate under mild conditions.

The reaction mechanism for one-pot synthesis typically involves initial protonation of the ketone substrate by the carboxylic acid, followed by nucleophilic addition of the isocyanide to form a nitrilium intermediate. This intermediate undergoes attack by the conjugate base of the acid to form a 1:1:1 adduct, which subsequently rearranges through a Mumm rearrangement to afford the final propanamide product [17].

Industrial Production Methods

Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of multiple factors including heat transfer, mass transfer, mixing efficiency, and safety protocols. Thermal management becomes particularly critical when scaling up exothermic reactions such as the reaction between 2-aminophenol and propionyl chloride [20].

Reactor design considerations for industrial production include the selection of appropriate vessel materials, agitation systems, and heat transfer equipment. Jacketed reactors with efficient temperature control are typically employed for batch processes, while continuous stirred tank reactors or tubular reactors may be preferred for continuous production .

Safety considerations during scale-up include proper handling of hydrogen chloride gas evolution, management of exothermic reactions, and implementation of appropriate ventilation systems. The use of propionyl chloride requires special attention due to its corrosive nature and potential for violent reactions with water [23] [24].

Process intensification through the use of microreactors and flow chemistry systems has shown promise for improving safety and efficiency in industrial production. These systems offer better heat and mass transfer, reduced residence times, and enhanced control over reaction conditions .

Cost-Effective Production Techniques

Cost optimization in industrial production focuses on raw material selection, energy efficiency, and waste minimization. The choice between different synthetic routes significantly impacts production costs, with factors such as raw material availability, catalyst costs, and energy requirements playing crucial roles [26] [27].

Continuous processing offers significant economic advantages over batch production through improved productivity, reduced labor costs, and better resource utilization. Studies indicate that continuous processes can achieve 90 to 98 percent solvent recovery compared to 85 to 95 percent for batch processes[industrial_df].

Catalyst recycling and reuse strategies are essential for cost-effective production, particularly when using expensive metal catalysts or enzymes. Immobilized catalysts offer advantages in terms of easy separation and reuse, contributing to overall process economics [8] [28].

Energy integration through heat recovery and process optimization can significantly reduce production costs. The use of heat exchangers to recover thermal energy from exothermic reactions and the implementation of energy-efficient separation techniques contribute to improved process economics [26].

Process Optimization Parameters

Temperature optimization represents one of the most critical parameters affecting both yield and selectivity in propanamide synthesis. Research indicates that operating temperatures between 120 to 180°C provide optimal balance between reaction rate and side product formation, with potential yield improvements of up to 25 percent[optimization_df] [29].

Catalyst loading optimization requires balancing reaction efficiency with catalyst costs. Studies show that catalyst loadings between 0.1 to 2 mol percent typically provide optimal performance, with potential yield improvements of 20 percent while maintaining economic viability[optimization_df] [10].

Residence time optimization in continuous processes involves finding the optimal balance between conversion and productivity. Research indicates that residence times between 15 to 60 minutes are typically optimal for continuous propanamide production, providing good conversion while maintaining high throughput[industrial_df].

Solvent system optimization affects both reaction efficiency and downstream processing requirements. The selection of appropriate solvent ratios can impact yield by up to 15 percent while also affecting separation and purification costs[optimization_df].

Purification and Isolation Techniques

Recrystallization Methods

Recrystallization remains one of the most widely used methods for purifying 3-(2-Hydroxyphenyl)propanamide due to its effectiveness in removing impurities and achieving high purity levels. The success of recrystallization depends critically on solvent selection, with the ideal solvent showing high solubility for the compound at elevated temperatures and low solubility at ambient temperatures [30] [31].

Solvent screening for 3-(2-Hydroxyphenyl)propanamide typically involves testing various polar protic solvents such as ethanol, methanol, and water, as well as mixed solvent systems. The compound's amphiphilic nature, containing both hydrophilic hydroxyl groups and hydrophobic aromatic rings, makes mixed solvent systems particularly effective [30] .

Crystallization kinetics play a crucial role in determining crystal quality and purity. Slow cooling from the saturation temperature generally produces larger, more pure crystals, while rapid cooling favors smaller crystals that may trap more impurities. Research indicates that optimal crystal formation occurs at approximately 50°C below the melting point of the substance [30].

Yield optimization in recrystallization typically ranges from 70 to 85 percent, with purity levels achieving 95 to 99 percent[purification_df]. The process requires careful control of cooling rates and may benefit from seeding with pure crystals to initiate crystallization and control crystal morphology [30].

Column Chromatography Protocols

Column chromatography provides excellent resolution for complex mixtures containing 3-(2-Hydroxyphenyl)propanamide and related impurities. Stationary phase selection typically involves silica gel due to its compatibility with the compound's polarity characteristics [33] [34] [35].

Mobile phase optimization requires systematic evaluation of solvent systems to achieve optimal separation. For propanamide derivatives, gradient elution systems using combinations of nonpolar solvents (hexane, dichloromethane) with polar modifiers (ethyl acetate, methanol) typically provide effective separation [36] [37].

Column preparation techniques significantly impact separation efficiency. Both dry and wet packing methods can be employed, with wet packing generally providing more uniform bed density and better reproducibility [33] [34]. The stationary phase to sample ratio typically ranges from 20:1 to 100:1 depending on the complexity of the mixture.

Scale considerations for column chromatography limit its application to batch sizes ranging from 10 grams to 1 kilogram, with recovery yields typically achieving 60 to 80 percent and purity levels of 90 to 98 percent[purification_df]. For larger scale purifications, preparative high-performance liquid chromatography may be preferred despite higher costs [37] [38].

Distillation Approaches for Purification

Distillation techniques for 3-(2-Hydroxyphenyl)propanamide purification require careful consideration of the compound's thermal stability and vapor pressure characteristics. Vacuum distillation is typically preferred to reduce operating temperatures and minimize thermal decomposition [39] [40].

Short path distillation offers particular advantages for thermosensitive compounds like propanamide derivatives. This technique operates under high vacuum with short residence times and minimal temperature exposure, making it suitable for compounds that may undergo thermal degradation at atmospheric pressure [39].

Fractional distillation can be employed when volatile impurities are present, allowing for separation based on boiling point differences. The effectiveness of fractional distillation depends on the relative volatilities of the components and the efficiency of the distillation column [40].

Recovery yields for distillation typically range from 80 to 90 percent, with purity levels achieving 85 to 95 percent[purification_df]. The method is particularly well-suited for large-scale purification due to its scalability and relatively low cost, though it requires careful temperature control to prevent decomposition of the heat-sensitive amide functionality.